6-Cyclopropyl-2-imino-1,3-thiazinane-4,5-dione
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Overview
Description
6-Cyclopropyl-2-imino-1,3-thiazinane-4,5-dione is a heterocyclic compound containing nitrogen and sulfur atoms within its structure.
Preparation Methods
The synthesis of 6-Cyclopropyl-2-imino-1,3-thiazinane-4,5-dione typically involves the cyclization of acyl thioureas containing an α, β-unsaturated acid fragment . This method allows for the formation of the thiazinane ring structure under controlled reaction conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
6-Cyclopropyl-2-imino-1,3-thiazinane-4,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and antiviral agent . In medicine, derivatives of thiazinane compounds have been explored for their potential use in treating various diseases, including HIV and cancer .
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-imino-1,3-thiazinane-4,5-dione involves its interaction with specific molecular targets and pathways within biological systems . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
6-Cyclopropyl-2-imino-1,3-thiazinane-4,5-dione can be compared to other similar compounds within the thiazinane family, such as 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine and (Z)-methyl 3-(naphthalen-1-ylimino)-2-thia-4-azaspiro[5.5]undecane-4-carbodithioate . These compounds share similar structural motifs but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific cyclopropyl and imino substituents, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-amino-6-cyclopropyl-1,3-thiazine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c8-7-9-6(11)4(10)5(12-7)3-1-2-3/h3,5H,1-2H2,(H2,8,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIWXWUVMACYRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(=O)C(=O)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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